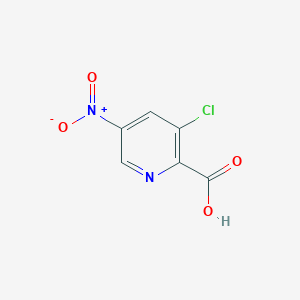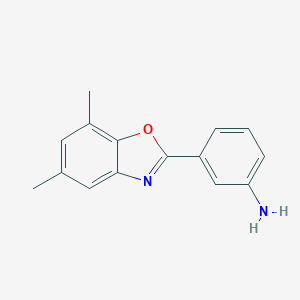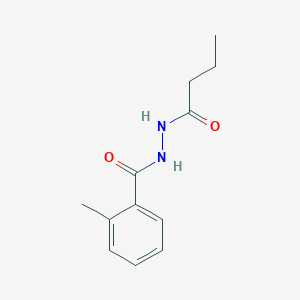
3-Methyl-1-(2-nitrophenyl)piperazine
Descripción general
Descripción
3-Methyl-1-(2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 3-methyl-1-(2-nitrophenyl)piperazine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Methyl-1-(2-nitrophenyl)piperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 3-Methyl-1-(2-nitrophenyl)piperazine is 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Physical And Chemical Properties Analysis
3-Methyl-1-(2-nitrophenyl)piperazine is a solid at room temperature . Its molecular weight is 257.72 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
3-Methyl-1-(2-nitrophenyl)piperazine: is a compound that finds its application in the synthesis of various drugs. The piperazine moiety, to which this compound belongs, is frequently utilized in medicinal chemistry due to its ability to improve the physicochemical properties of molecules, provide structural and conformational benefits, and facilitate chemical reactions . Specifically, it is used in the development of kinase inhibitors and receptor modulators, which are crucial in the treatment of diseases like cancer and neurological disorders.
Drug Synthesis: Tyrosinase Inhibitors
This compound has been involved in the design and synthesis of novel tyrosinase inhibitors. Tyrosinase is an enzyme that plays a significant role in the pigmentation process, and its inhibitors are sought after for treating hyperpigmentation disorders and as potential treatments for Parkinson’s disease . The nitrophenylpiperazine derivatives, including 3-Methyl-1-(2-nitrophenyl)piperazine , have shown promise in this area of research.
Pharmacokinetics: Enhancing Drug Properties
In pharmacokinetics, 3-Methyl-1-(2-nitrophenyl)piperazine is used to optimize the pharmacokinetic properties of drugs. The piperazine ring is known for its basic and hydrophilic nature, which can be strategically used to improve the solubility, distribution, metabolism, and excretion of pharmaceutical compounds .
Bioactive Molecules: Structural Scaffold
The piperazine ring is a common structural scaffold in bioactive molecules. Its inclusion in a compound can significantly impact the interaction with biological targets3-Methyl-1-(2-nitrophenyl)piperazine can serve as a building block for creating diverse bioactive molecules with potential therapeutic applications .
Organic Chemistry: Synthesis of Heterocycles
In organic chemistry, 3-Methyl-1-(2-nitrophenyl)piperazine is used in the synthesis of complex heterocycles. These heterocycles are essential components of many drugs and bioactive compounds. The versatility of the piperazine ring allows for a wide range of substitutions, which can lead to the discovery of new molecules with unique biological activities .
Industrial Applications: Agrochemicals and Functional Materials
While specific industrial applications of 3-Methyl-1-(2-nitrophenyl)piperazine are not extensively documented, its structural analogs, such as pyridazines and pyridazinones, are known to be used in agrochemicals and functional materials. These compounds exhibit a range of activities, including herbicidal and antimicrobial properties, which can be attributed to the presence of the piperazine ring and its derivatives .
Propiedades
IUPAC Name |
3-methyl-1-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCKZYKOWUVIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385359 | |
| Record name | 3-methyl-1-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-nitrophenyl)piperazine | |
CAS RN |
398470-53-6 | |
| Record name | 3-methyl-1-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)







![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)